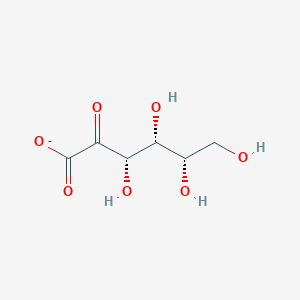
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can be synthesized through the reduction of 2,5-diketo-D-gluconic acid using 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the reduction reaction in the presence of NADP+ to produce 2,5-didehydro-D-gluconate, H+, and NADPH .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentative process involving genetically manipulated Erwinia herbicola. This organism converts D-glucose into 2-keto-L-gulonic acid, a key precursor in the production of L-ascorbic acid (vitamin C) .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Substitution: Specific conditions and reagents can facilitate substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include 2,5-didehydro-D-gluconate and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its reduction by 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid in the presence of NADP+. The enzyme exhibits high selectivity for the substrate and higher thermal stability .
Vergleich Mit ähnlichen Verbindungen
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is similar to other sugar acids and derivatives, such as:
L-idonate: An optically active form of idonate with L-configuration.
2-Keto-L-gluconate: Another sugar acid derivative with similar structural properties.
Uniqueness
What sets this compound apart is its role as a key intermediate in the industrial production of L-ascorbic acid, making it highly valuable in the pharmaceutical and food industries .
Eigenschaften
Molekularformel |
C6H9O7- |
|---|---|
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4-/m0/s1 |
InChI-Schlüssel |
VBUYCZFBVCCYFD-NUNKFHFFSA-M |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


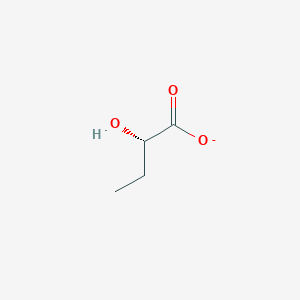
![4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)
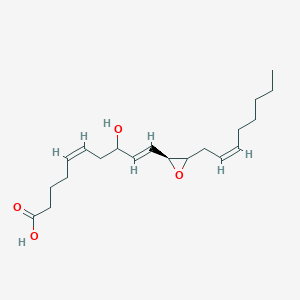
![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)
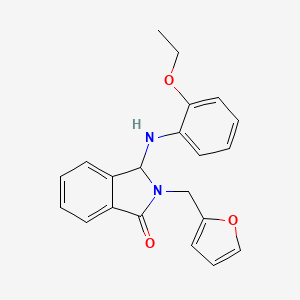
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1240489.png)
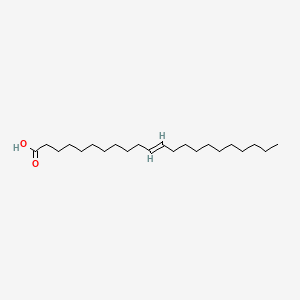
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)
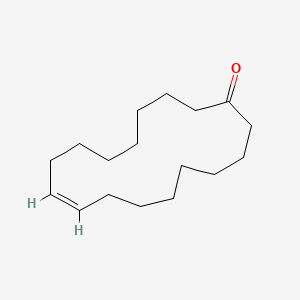
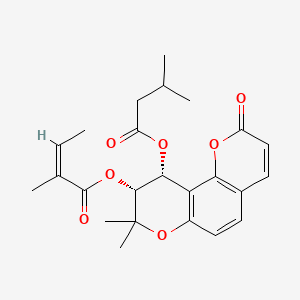
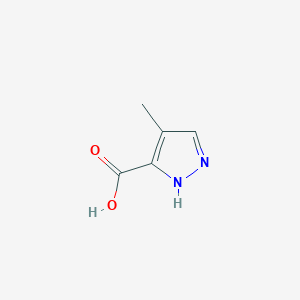
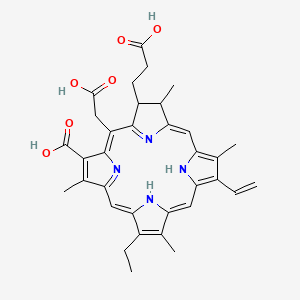
![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)
![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)
